

5-Bromo-2-ethoxyaniline: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-ethoxyaniline**

Cat. No.: **B1281374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **5-Bromo-2-ethoxyaniline**, a valuable substituted aniline intermediate in the development of novel pharmaceutical compounds and functional materials. This document outlines a representative synthetic protocol, purification methods, and detailed characterization techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

5-Bromo-2-ethoxyaniline is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value
CAS Number	68319-86-8
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.08 g/mol
Appearance	Off-white to light yellow solid
Solubility	Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis of 5-Bromo-2-ethoxyaniline

A common and effective method for the synthesis of **5-Bromo-2-ethoxyaniline** is the electrophilic bromination of 2-ethoxyaniline. The ethoxy group is an ortho-, para-directing activator, and due to steric hindrance from the ethoxy group, the bromine will preferentially add to the para position relative to the amino group.

Experimental Protocol: Bromination of 2-Ethoxyaniline

Materials:

- 2-Ethoxyaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **5-Bromo-2-ethoxyaniline** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[1]

Recrystallization Protocol:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add hot water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[1]

Characterization of 5-Bromo-2-ethoxyaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **5-Bromo-2-ethoxyaniline**. The following are the standard analytical techniques and the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ^1H NMR Spectral Data (CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4	triplet	3H	$-\text{OCH}_2\text{CH}_3$
~3.8	broad singlet	2H	$-\text{NH}_2$
~4.0	quartet	2H	$-\text{OCH}_2\text{CH}_3$
~6.6	doublet	1H	Ar-H (ortho to $-\text{NH}_2$)
~6.8	doublet	1H	Ar-H (para to $-\text{NH}_2$)
~6.9	doublet of doublets	1H	Ar-H (meta to $-\text{NH}_2$)

Predicted ^{13}C NMR Spectral Data (CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~15	-OCH ₂ CH ₃
~64	-OCH ₂ CH ₃
~110	Ar-C (C4)
~112	Ar-C-Br (C5)
~116	Ar-C (C6)
~120	Ar-C (C3)
~138	Ar-C-NH ₂ (C1)
~148	Ar-C-OEt (C2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

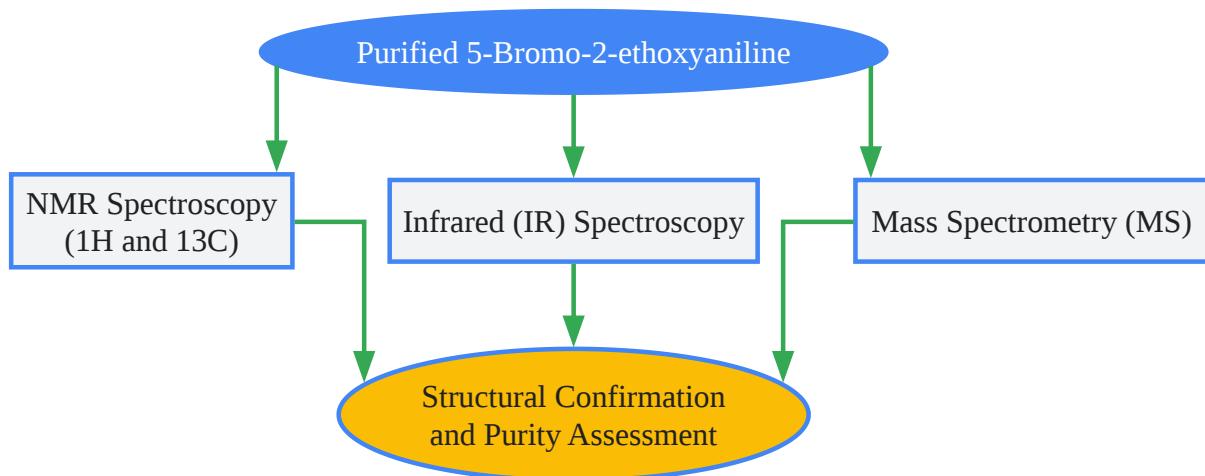
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine)
3000-2850	Medium	C-H stretching (aliphatic)
~1620	Medium	N-H bending (amine)
~1500, ~1470	Strong	C=C stretching (aromatic)
~1240	Strong	C-O stretching (aryl ether)
~1040	Strong	C-O stretching (alkyl ether)
~800-600	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Data:

m/z	Interpretation
215/217	Molecular ion peak (M^+) showing the characteristic isotopic pattern for a bromine-containing compound.
186/188	Loss of an ethyl group (- CH_2CH_3).
92	A potential fragment corresponding to the loss of the bromine atom and the ethoxy group. ^[2]


Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflows for **5-Bromo-2-ethoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-ethoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **5-Bromo-2-ethoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [\[chegg.com\]](https://www.chegg.com)
- To cite this document: BenchChem. [5-Bromo-2-ethoxyaniline: A Comprehensive Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281374#5-bromo-2-ethoxyaniline-synthesis-and-characterization\]](https://www.benchchem.com/product/b1281374#5-bromo-2-ethoxyaniline-synthesis-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com